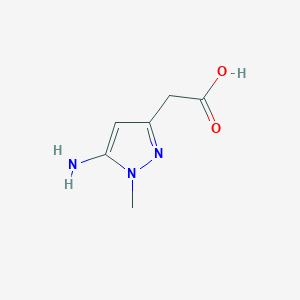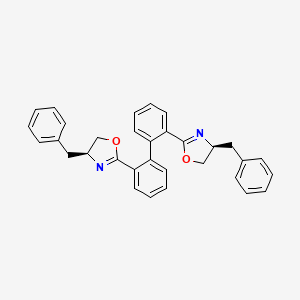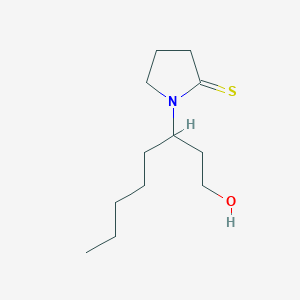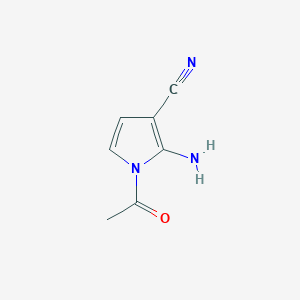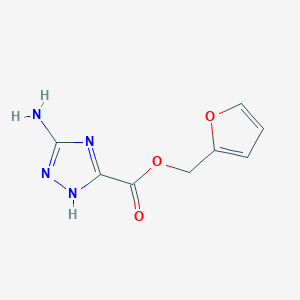
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that combines the structural features of both furan and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. The furan ring is known for its reactivity and biological properties, while the triazole ring is a common pharmacophore in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of furan-2-ylmethylamine with 3-amino-1H-1,2,4-triazole-5-carboxylic acid under appropriate conditions. One common method involves the esterification of 3-amino-1H-1,2,4-triazole-5-carboxylic acid with furan-2-ylmethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan and triazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anticancer agent, particularly as an inhibitor of specific enzymes and receptors involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological receptors and enzymes. This interaction can inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-ylmethyl 1H-1,2,4-triazole-3-carboxylate: Similar structure but different substitution pattern on the triazole ring.
Furan-2-ylmethyl 3-amino-1H-pyrazole-5-carboxylate: Contains a pyrazole ring instead of a triazole ring.
Furan-2-ylmethyl 3-amino-1H-imidazole-5-carboxylate: Contains an imidazole ring instead of a triazole ring.
Uniqueness
Furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the furan and triazole rings, which imparts distinct chemical and biological properties. The presence of both rings allows for versatile reactivity and the potential for multiple biological activities, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H8N4O3 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
furan-2-ylmethyl 3-amino-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C8H8N4O3/c9-8-10-6(11-12-8)7(13)15-4-5-2-1-3-14-5/h1-3H,4H2,(H3,9,10,11,12) |
Clave InChI |
AIVBJNVJWGOSON-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)COC(=O)C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


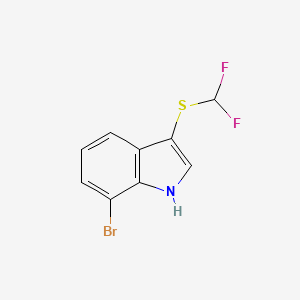
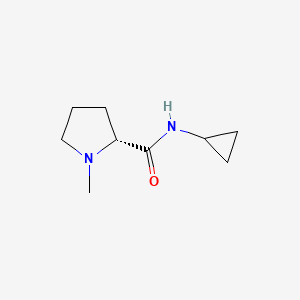
![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)
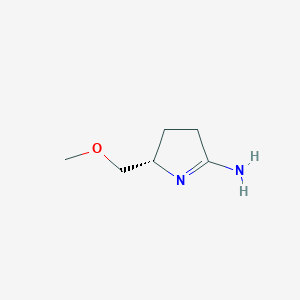
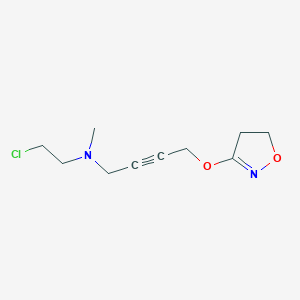
![1-(Tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12870259.png)

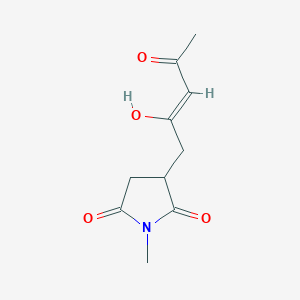
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
